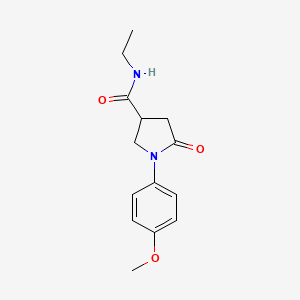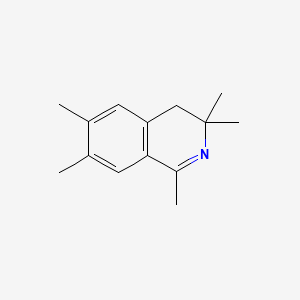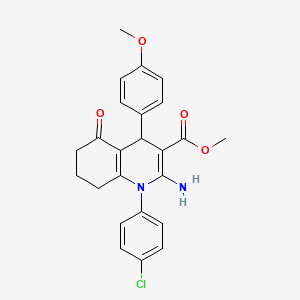![molecular formula C23H21N3O3S B11524119 N-benzyl-2-{[(Z)-(3-nitrophenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11524119.png)
N-benzyl-2-{[(Z)-(3-nitrophenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-BENZYL-2-[(Z)-[(3-NITROPHENYL)METHYLIDENE]AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of benzothiophene derivatives. This compound is characterized by the presence of a benzyl group, a nitrophenyl group, and a benzothiophene core. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
The synthesis of N-BENZYL-2-[(Z)-[(3-NITROPHENYL)METHYLIDENE]AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE can be achieved through several synthetic routes. One common method involves the Knoevenagel condensation reaction between N-benzyl-2-cyanoacetamide and o-nitrobenzaldehyde. This reaction typically requires the presence of a base, such as piperidine, and is conducted under reflux conditions in a suitable solvent like ethanol . The resulting product is then subjected to reductive cyclization using iron in boiling acetic acid to yield the desired compound .
Chemical Reactions Analysis
N-BENZYL-2-[(Z)-[(3-NITROPHENYL)METHYLIDENE]AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines or other reduced derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, iron, acetic acid, and various bases and solvents . The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-BENZYL-2-[(Z)-[(3-NITROPHENYL)METHYLIDENE]AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its biological activities, such as antimicrobial and anticancer properties.
Biological Research: It is used in various biological assays to study its effects on different biological pathways and targets.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Industrial Applications:
Mechanism of Action
The mechanism of action of N-BENZYL-2-[(Z)-[(3-NITROPHENYL)METHYLIDENE]AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and inhibiting key enzymes or receptors involved in various biological processes. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interfere with cancer cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
N-BENZYL-2-[(Z)-[(3-NITROPHENYL)METHYLIDENE]AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE can be compared with other similar compounds, such as:
N-benzyl-2-cyanoacetamide: A precursor in the synthesis of the target compound, known for its reactivity in condensation reactions.
o-nitrobenzaldehyde: Another precursor used in the synthesis, known for its role in forming nitro-substituted derivatives.
Benzothiophene derivatives: A class of compounds with diverse biological activities, including anticancer and antimicrobial properties.
The uniqueness of N-BENZYL-2-[(Z)-[(3-NITROPHENYL)METHYLIDENE]AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE lies in its specific combination of functional groups and its potential for diverse biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C23H21N3O3S |
|---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
N-benzyl-2-[(Z)-(3-nitrophenyl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C23H21N3O3S/c27-22(24-14-16-7-2-1-3-8-16)21-19-11-4-5-12-20(19)30-23(21)25-15-17-9-6-10-18(13-17)26(28)29/h1-3,6-10,13,15H,4-5,11-12,14H2,(H,24,27)/b25-15- |
InChI Key |
QCJZIGMFCBTQLH-MYYYXRDXSA-N |
Isomeric SMILES |
C1CCC2=C(C1)C(=C(S2)/N=C\C3=CC(=CC=C3)[N+](=O)[O-])C(=O)NCC4=CC=CC=C4 |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)N=CC3=CC(=CC=C3)[N+](=O)[O-])C(=O)NCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanone](/img/structure/B11524038.png)
![[7,8-Bis(propylsulfonyl)pyrrolo[1,2-a]pyrazin-6-yl](4-bromophenyl)methanone](/img/structure/B11524041.png)
![[5-(4-Bromo-phenyl)-3-ethyl-5-hydroxy-4,5-dihydro-pyrazol-1-yl]-p-tolyl-methanone](/img/structure/B11524042.png)
![Ethyl {1,1,1,3,3,3-hexafluoro-2-[(3-methylpyridin-2-yl)amino]propan-2-yl}carbamate](/img/structure/B11524045.png)

![N-[(3E)-4-chloro-5-phenyl-3H-1,2-dithiol-3-ylidene]benzenesulfonamide](/img/structure/B11524055.png)
![1-(1,6,8-Triphenyl-4-thia-1,2,6,7-tetraazaspiro[4.5]deca-2,7-dien-3-yl)ethanone](/img/structure/B11524062.png)

![methyl 2-[2-amino-3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B11524091.png)


![1-[1-(4-chlorophenyl)-5-{2-[(2,6-dichlorobenzyl)oxy]phenyl}-4-(3,4-dichlorophenyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone](/img/structure/B11524112.png)

![4-methyl-6-[(E)-(4-nitrophenyl)diazenyl]-2-oxo-2H-furo[2,3-h]chromen-9-yl acetate](/img/structure/B11524116.png)
